molecular formula C23H35F3N6O B4295584 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B4295584
M. Wt: 468.6 g/mol
InChI Key: YUBRBCKVKHUPDS-UHFFFAOYSA-N
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Description

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a synthetic compound that belongs to the class of adamantane derivatives. . The compound features a piperazine ring substituted with an adamantyl group, a sec-butyl group, and a trifluoroethoxy group, making it a highly functionalized molecule with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction using 1-adamantyl chloride and the piperazine intermediate.

    Formation of the Triazine Ring: The triazine ring is formed by reacting cyanuric chloride with the piperazine-adamantyl intermediate under controlled conditions.

    Introduction of the Sec-Butyl and Trifluoroethoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s adamantyl group provides steric hindrance, while the trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine and triazine rings facilitate binding to target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the trifluoroethoxy group increases its membrane permeability. The piperazine and triazine rings provide multiple sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[4-(1-adamantyl)piperazin-1-yl]-N-butan-2-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35F3N6O/c1-3-15(2)27-19-28-20(30-21(29-19)33-14-23(24,25)26)31-4-6-32(7-5-31)22-11-16-8-17(12-22)10-18(9-16)13-22/h15-18H,3-14H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBRBCKVKHUPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)OCC(F)(F)F)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
Reactant of Route 6
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE

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